N-(3-chlorophenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide
CAS No.:
Cat. No.: VC14619370
Molecular Formula: C21H20ClN3O3S
Molecular Weight: 429.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20ClN3O3S |
|---|---|
| Molecular Weight | 429.9 g/mol |
| IUPAC Name | N-(3-chlorophenyl)-2-(5-ethyl-4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanylpropanamide |
| Standard InChI | InChI=1S/C21H20ClN3O3S/c1-3-17-19(27)24-21(25(20(17)28)16-10-5-4-6-11-16)29-13(2)18(26)23-15-9-7-8-14(22)12-15/h4-13,27H,3H2,1-2H3,(H,23,26) |
| Standard InChI Key | NAJUCUALPXGDNB-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(N=C(N(C1=O)C2=CC=CC=C2)SC(C)C(=O)NC3=CC(=CC=C3)Cl)O |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name systematically describes its architecture:
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N-(3-chlorophenyl): A benzene ring substituted with a chlorine atom at the meta position, linked via an amide bond.
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2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]: A dihydropyrimidinone ring system with ethyl, hydroxyl, and oxo substituents, connected to a sulfur atom (sulfanyl group).
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Propanamide: A three-carbon chain terminating in an amide functional group.
Table 1: Key Molecular Descriptors
The dihydropyrimidinone moiety is a hallmark of bioactive molecules, often associated with enzyme inhibition and receptor modulation . The sulfanyl group enhances reactivity toward electrophilic agents, enabling potential thiol-disulfide exchange interactions in biological systems.
Synthesis and Reaction Pathways
While no explicit synthesis protocol for this compound exists in the reviewed literature, multi-step routes can be extrapolated from analogous dihydropyrimidinone derivatives:
Key Synthetic Steps
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Formation of Dihydropyrimidinone Core:
A Biginelli-like condensation between ethyl acetoacetate, urea, and benzaldehyde derivatives under acidic conditions yields the 1,6-dihydropyrimidin-4-ol scaffold . -
Sulfanyl Group Introduction:
Thiolation at the C2 position using Lawesson’s reagent or via nucleophilic displacement with thiourea. -
Propanamide Linkage:
Coupling of the sulfanyl-dihydropyrimidinone intermediate with 3-chlorophenylpropanoyl chloride in the presence of a base .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (Analog) |
|---|---|---|
| 1 | Ethanol, HCl, reflux, 12h | 65–75% |
| 2 | Lawesson’s reagent, THF, 60°C, 6h | 50–60% |
| 3 | DIPEA, DCM, RT, 24h | 70–80% |
Structural and Spectroscopic Analysis
The compound’s structure can be characterized using advanced spectroscopic techniques:
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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¹³C NMR:
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δ 165–175 ppm (carbonyl carbons from amide and dihydropyrimidinone).
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Mass Spectrometry
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ESI-MS: Predicted molecular ion peak at m/z 456.0 [M+H]⁺, with fragmentation patterns consistent with sulfanyl group loss (−34 Da) .
Biological Activity and Mechanistic Insights
The compound’s structural motifs suggest several biological targets:
Enzyme Inhibition
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Dihydrofolate Reductase (DHFR): Dihydropyrimidinones are known DHFR inhibitors, disrupting folate metabolism in pathogens .
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Tyrosine Kinases: Sulfanyl-propanamides exhibit kinase inhibitory activity by competing with ATP binding.
Table 3: Predicted Bioactivity (Comparative Analysis)
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